Valrocemide (TV1901, VGD) is a novel antiepileptic drug (AED) and a derivative of valproic acid (VPA). [, , , ] It is classified as a third-generation AED. [] Valrocemide is investigated for its potential in treating epilepsy, particularly refractory epilepsy, due to its promising anticonvulsant profile. [, , , , , ] It is also being explored as a potential therapeutic for bipolar disorder due to its effects on myo-inositol-1-phosphate (MIP) synthase and its ability to attenuate amphetamine-induced rearing in animal models. []
Applications
Epilepsy Research: Valrocemide is primarily investigated for its potential as an anticonvulsant in treating various types of epilepsy, particularly refractory epilepsy, where existing treatments are ineffective. [, , , , , , ] Preclinical studies in rodent models demonstrate its efficacy in suppressing seizures. []
Bipolar Disorder Research: Research suggests that valrocemide's inhibition of MIP synthase and its behavioral effects in animal models indicate potential as a treatment for bipolar disorder. []
Neuropathic Pain Research: Although not extensively discussed in the provided papers, valrocemide was also being explored for potential utility in the treatment of neuropathic pain. []
Related Compounds
Relevance: Valproic acid is the parent compound of Valrocemide. Valrocemide, along with other VPA derivatives, was developed to maintain the anticonvulsant properties of VPA while potentially mitigating its adverse effects [, ].
Valnoctamide (VCD)
Compound Description: Valnoctamide (VCD) is another derivative of valproic acid and is also recognized for its anticonvulsant properties []. Like VPA and Valrocemide, VCD has been shown to inhibit myo-inositol-1-phosphate (MIP) synthase, an enzyme involved in inositol metabolism [].
Relevance: Valnoctamide is structurally similar to Valrocemide and shares its classification as a valproate derivative []. Both compounds have shown reduced teratogenicity compared to VPA in animal models, suggesting potential advantages in safety profiles [].
NPS 1776
Compound Description: NPS 1776 is an isovaleramide derivative, structurally related to valproic acid [, ]. It has demonstrated a good anticonvulsant profile and safety in preclinical studies [].
Relevance: Like Valrocemide, NPS 1776 belongs to the newer generation of valproic acid derivatives, aiming to improve upon the limitations of the parent compound [, ]. These compounds represent potential alternatives with potentially improved efficacy and safety profiles.
2-en-Valproic Acid (DP-VPA)
Compound Description: 2-en-Valproic acid, also known as DP-VPA, is a valproic acid derivative [, ]. It exhibits anticonvulsant activity and is considered more potent than VPA [].
Relevance: DP-VPA is another example of a second-generation valproic acid derivative, similar to Valrocemide. These compounds share structural similarities and are grouped based on their potential to offer improved therapeutic options compared to the original VPA [, ].
Valrocemide; TV-1901; TV 1901; TV1901; SPD-493; TVP-1901; SPD493; TVP1901; SPD 493; TVP 1901;. N-Valproyl glycinamide.
Canonical SMILES
CCCC(CCC)C(=O)NCC(=O)N
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(+)-WIN 55,212-2 (mesylate) is a potent aminoalkylindole cannabinoid (CB) receptor agonist with Ki values of 62.3 and 3.3 nM for human recombinant CB1 and CB2 receptors, respectively. In primary cultures of rat cerebral cortex neurons, (+)-WIN 55,212-2 (mesylate) (0.01-100 nM) increases extracellular glutamate levels, displaying a bell-shaped concentration-response curve. This effect is fully counteracted by rimonabant at a concentration of 10 nM, by decreasing Ca2+ concentrations below 0.2 mM, or by the IP3 receptor antagonist xestospongin C at a concentration of 1 µM. (+)-WIN 55,212-2 (mesylate) induces release of the proinflammatory neuropeptide CGRP from trigeminal ganglion (TG) neurons in a calcium-dependent manner with an EC50 value of 26 µM. WIN 55212-2 is a CB1 agonist (cannabinoid receptor agonist). WIN 55212-2 impairs contextual fear conditioning through the activation of CB1 cannabinoid receptors. Win 55212-2 attenuates leukocyte/endothelial interactions in an experimental autoimmune encephalomyelitis model. WIN 55212-2 inhibits neurogenic inflammations in airway tissues.
Withaferin A is a withanolide that is 5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione substituted by hydroxy groups at positions 4 and 27 (the 4beta,5beta,6beta,22R stereoisomer). Isolated from Physalis longifolia, it exhibits cytotoxic activity. It has a role as an antineoplastic agent and an apoptosis inducer. It is a delta-lactone, a 4-hydroxy steroid, an enone, an ergostanoid, a secondary alcohol, a withanolide, a 27-hydroxy steroid, a primary alcohol and an epoxy steroid. Withaferin A is a natural product found in Iochroma gesnerioides, Withania coagulans, and other organisms with data available.
Withanolide B is a withanolide. Withanolide B is a natural product found in Withania coagulans, Datura metel, and Withania somnifera with data available.
WJD008 is a dual phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin inhibitor. WJD008 also prevents PI3K signaling and inhibits the proliferation of transformed cells with oncogenic PI3K mutant. WJD008 has antiproliferative and anticlonogenic activity in tumor cells.